molecular formula C3H9ClN2O B8054035 Oxetan-3-ylhydrazine hydrochloride

Oxetan-3-ylhydrazine hydrochloride

Cat. No.: B8054035
M. Wt: 124.57 g/mol
InChI Key: JGOKETKLBMUOJY-UHFFFAOYSA-N
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Description

Oxetan-3-ylhydrazine hydrochloride is a chemical compound with the molecular formula C₃H₉ClN₂O It is a derivative of hydrazine, featuring an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxetan-3-ylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of oxetan-3-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.

  • Oxetan-3-one + Hydrazine Hydrate → Oxetan-3-ylhydrazine
  • Oxetan-3-ylhydrazine + Hydrochloric Acid → this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Oxetan-3-ylhydrazine hydrochloride undergoes various chemical reactions, including:

  • Oxidation : It can be oxidized to form corresponding oxetane derivatives.
  • Reduction : Reduction reactions can yield hydrazine derivatives with different substituents.
  • Substitution : Nucleophilic substitution reactions can introduce various functional groups into the oxetane ring.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
  • Substitution : Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-3-one derivatives, while substitution reactions can produce a variety of functionalized oxetanes.

Scientific Research Applications

Chemistry: In organic chemistry, oxetan-3-ylhydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydrazine moiety makes it a useful probe for investigating biochemical processes involving hydrazine derivatives.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its ability to form stable hydrazone linkages makes it a valuable intermediate in the synthesis of drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism by which oxetan-3-ylhydrazine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the oxetane ring can interact with biological membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds:

  • Oxetan-3-amine : Similar structure but with an amine group instead of a hydrazine group.
  • Oxetan-3-one : The ketone analog of oxetan-3-ylhydrazine.
  • Hydrazine derivatives : Compounds like phenylhydrazine and methylhydrazine share the hydrazine moiety.

Uniqueness: Oxetan-3-ylhydrazine hydrochloride is unique due to the presence of both an oxetane ring and a hydrazine group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

oxetan-3-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c4-5-3-1-6-2-3;/h3,5H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOKETKLBMUOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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